molecular formula C19H22OSi B12601925 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol CAS No. 918138-93-9

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol

Cat. No.: B12601925
CAS No.: 918138-93-9
M. Wt: 294.5 g/mol
InChI Key: TZILYYOKNRGIMS-UHFFFAOYSA-N
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Description

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is an organosilicon compound characterized by the presence of a silyl group (Si(CH₃)₂(C₆H₅)) attached to a pentynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol typically involves the reaction of 3-(Dimethylphenylsilyl)propyl chloride with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of phenylacetylene, allowing it to react with the silyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol involves its interaction with various molecular targets. The silyl group can act as a protecting group for alcohols, facilitating selective reactions in organic synthesis. Additionally, the compound can participate in catalytic cycles, where the silyl group stabilizes reaction intermediates, enhancing the efficiency of the reaction .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.

    Triethylsilylacetylene: Contains a triethylsilyl group.

    Tert-Butyldimethylsilylacetylene: Features a tert-butyldimethylsilyl group

Uniqueness

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is unique due to the presence of both a phenyl group and a silyl group, which imparts distinct chemical properties. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

918138-93-9

Molecular Formula

C19H22OSi

Molecular Weight

294.5 g/mol

IUPAC Name

3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol

InChI

InChI=1S/C19H22OSi/c1-4-19(20,16-15-17-11-7-5-8-12-17)21(2,3)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3

InChI Key

TZILYYOKNRGIMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC1=CC=CC=C1)(O)[Si](C)(C)C2=CC=CC=C2

Origin of Product

United States

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